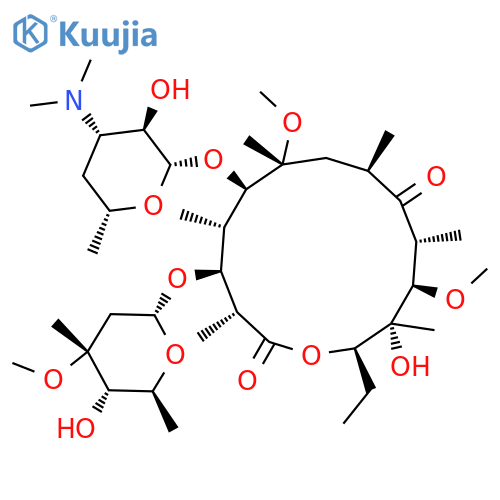Cas no 81103-14-2 (6,11-Di-O-methyl Erythromycin)

6,11-Di-O-methyl Erythromycin structure
商品名:6,11-Di-O-methyl Erythromycin
6,11-Di-O-methyl Erythromycin 化学的及び物理的性質
名前と識別子
-
- 6,11-Di-O-Methyl Erythromycin A
- 6,11-Di-O-methyl Erythromycin
- 6,11-Di-O-methylerythromycin (ACI)
- Oxacyclotetradecane, erythromycin deriv. (ZCI)
- 11-O-Methylclarithromycin
- Clarithromycin Imp. E (EP): 6,11-Di-O-methylerythromycin A
-
- インチ: 1S/C39H71NO13/c1-16-27-39(10,45)34(46-13)22(4)29(41)20(2)18-38(9,48-15)33(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(44)51-27)52-28-19-37(8,47-14)32(43)25(7)50-28/h20-28,30-34,36,42-43,45H,16-19H2,1-15H3/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32+,33-,34-,36+,37-,38-,39-/m1/s1
- InChIKey: DWRKNXHSSDFLOJ-XNLUWZQGSA-N
- ほほえんだ: O([C@@H]1O[C@H](C)C[C@H](N(C)C)[C@H]1O)[C@@H]1[C@@H](C)[C@H](O[C@@H]2O[C@@H](C)[C@H](O)[C@](C)(OC)C2)[C@@H](C)C(=O)O[C@H](CC)[C@](O)(C)[C@H](OC)[C@@H](C)C(=O)[C@H](C)C[C@@]1(C)OC
6,11-Di-O-methyl Erythromycin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | AD16699-1 mg |
6,11-Di-O-methyl erythromycin |
81103-14-2 | 1mg |
$88.00 | 2023-01-05 | ||
| Biosynth | AD16699-10 mg |
6,11-Di-O-methyl erythromycin |
81103-14-2 | 10mg |
$330.00 | 2023-01-05 | ||
| TRC | D472905-10mg |
6,11-Di-O-methyl Erythromycin |
81103-14-2 | 10mg |
$ 640.00 | 2023-09-07 | ||
| Biosynth | AD16699-2 mg |
6,11-Di-O-methyl erythromycin |
81103-14-2 | 2mg |
$137.50 | 2023-01-05 | ||
| Biosynth | AD16699-5 mg |
6,11-Di-O-methyl erythromycin |
81103-14-2 | 5mg |
$220.00 | 2023-01-05 | ||
| TRC | D472905-5mg |
6,11-Di-O-methyl Erythromycin |
81103-14-2 | 5mg |
$345.00 | 2023-05-18 | ||
| TRC | D472905-2.5mg |
6,11-Di-O-methyl Erythromycin |
81103-14-2 | 2.5mg |
$ 184.00 | 2023-09-07 | ||
| TRC | D472905-25mg |
6,11-Di-O-methyl Erythromycin |
81103-14-2 | 25mg |
$ 1488.00 | 2023-09-07 | ||
| Biosynth | AD16699-25 mg |
6,11-Di-O-methyl erythromycin |
81103-14-2 | 25mg |
$550.00 | 2023-01-05 |
6,11-Di-O-methyl Erythromycin 関連文献
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
